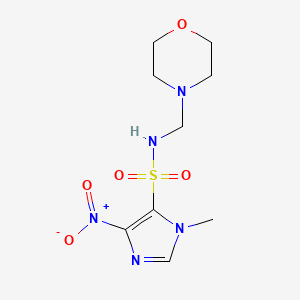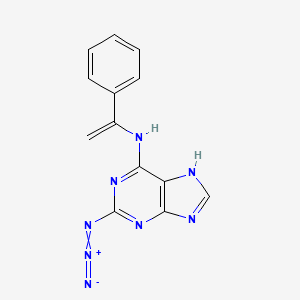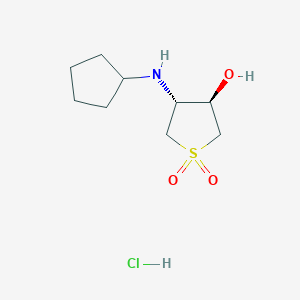
trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride: is a chemical compound with a complex structure.
Méthodes De Préparation
The synthesis of trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride involves several steps. The synthetic routes typically include the reaction of cyclopentylamine with a suitable thiophene derivative under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters to achieve cost-effective and efficient production .
Analyse Des Réactions Chimiques
trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride stands out due to its unique structure and properties. Similar compounds include:
- trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol
- trans-4-Cyclopentylamino-1,1-dioxo-tetrahydrothiophen-3-ol sulfate
The uniqueness of this compound lies in its specific interactions and effects, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C9H18ClNO3S |
|---|---|
Poids moléculaire |
255.76 g/mol |
Nom IUPAC |
(3R,4R)-4-(cyclopentylamino)-1,1-dioxothiolan-3-ol;hydrochloride |
InChI |
InChI=1S/C9H17NO3S.ClH/c11-9-6-14(12,13)5-8(9)10-7-3-1-2-4-7;/h7-11H,1-6H2;1H/t8-,9-;/m0./s1 |
Clé InChI |
AQIBIGFECQXVPL-OZZZDHQUSA-N |
SMILES isomérique |
C1CCC(C1)N[C@H]2CS(=O)(=O)C[C@@H]2O.Cl |
SMILES canonique |
C1CCC(C1)NC2CS(=O)(=O)CC2O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


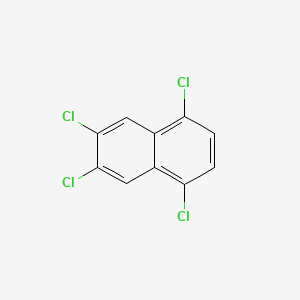
![11H-Dibenzo[c,f][1,2]diazepine](/img/structure/B13801817.png)

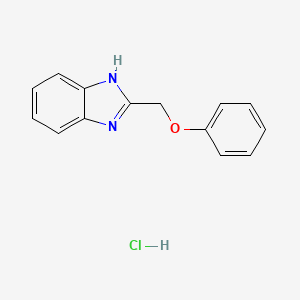
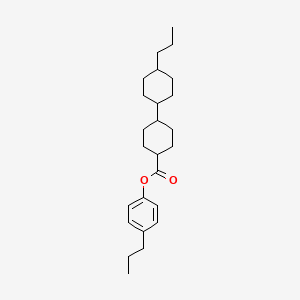
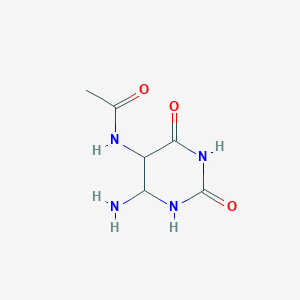
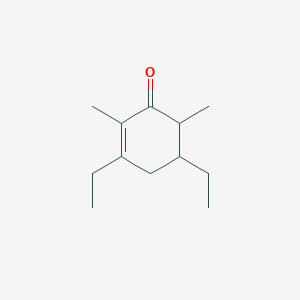
![3,5-Dibromo-2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801847.png)
